molecular formula C24H26N4O3S B2692585 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 1173761-73-3

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide

Número de catálogo: B2692585
Número CAS: 1173761-73-3
Peso molecular: 450.56
Clave InChI: MLYVJRIMVGOMPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Imidazo[1,2-c]quinazoline Research

The imidazo[1,2-c]quinazoline scaffold first gained attention in the late 20th century as researchers explored fused heterocycles for their diverse biological activities. Early synthetic routes focused on annulating quinazoline moieties onto imidazole frameworks, as demonstrated by Korshin et al., who developed methods for 5-substituted derivatives via dehydrogenation of tetrahydroimidazoquinazolines. A pivotal advancement emerged in 2018 with the introduction of copper-catalyzed Ullmann-type C–N coupling followed by intramolecular cross-dehydrogenative coupling (CDC), enabling efficient synthesis of polycarbo-substituted derivatives. This methodology expanded access to structurally diverse compounds, facilitating systematic structure-activity relationship (SAR) studies.

Table 1: Key Milestones in Imidazo[1,2-c]quinazoline Synthesis

Year Development Significance
1998 Korshin’s dehydrogenation approach Enabled access to dihydro derivatives
2015 Silica gel-mediated KMnO₄ oxidation Produced fully aromatic systems
2018 Copper-catalyzed CDC protocols Streamlined synthesis of C4/C5-substituted analogs
2023 Glacial acetic acid-mediated cyclizations Facilitated benzoimidazo-quinazoline hybrids

Significance in Heterocyclic Medicinal Chemistry

Imidazo[1,2-c]quinazolines occupy a privileged position in drug discovery due to their dual capacity for π-π stacking interactions via the quinazoline plane and hydrogen bonding through the imidazole nitrogen atoms. These features enable potent inhibition of biological targets such as:

  • Antimicrobial targets : Derivatives like 8ga and 8gd exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus and Candida albicans, attributed to membrane disruption and ROS generation.
  • Metabolic enzymes : The 2023 discovery of α-glucosidase inhibitors (IC₅₀: 1.2–3.8 μM) highlights applications in diabetes management.
  • Kinase domains : Molecular docking studies suggest interactions with ATP-binding pockets in cancer-related kinases.

Emergence of Thioether-Linked Imidazo[1,2-c]quinazoline Derivatives

Thioether incorporation at the C5 position, as seen in 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide, addresses historical limitations of imidazoquinazolines, such as aqueous solubility and metabolic instability. The sulfur atom’s polarizability enhances binding to cysteine-rich enzyme active sites, while the thioether’s rotational flexibility allows optimal pharmacophore alignment. Recent examples include:

Table 2: Biologically Active Thioether-Linked Derivatives

Compound Target Activity (IC₅₀/MIC)
EVT-3027713 (Current compound) Unspecified kinase Antiproliferative
5-[(2-chloro-6-fluorobenzyl)sulfanyl] Bacterial topoisomerase IV MIC: 2 μg/mL
N-(4-methylbenzyl)acetamide analog α-Glucosidase IC₅₀: 1.8 μM

Positioning of this compound in Current Research

This compound distinguishes itself through three structural innovations:

  • Isobutyl substituent : The branched alkyl group at C2 modulates lipophilicity, potentially enhancing blood-brain barrier penetration compared to linear chain analogs.
  • 3-Methoxybenzyl acetamide : The electron-donating methoxy group stabilizes aromatic interactions in hydrophobic enzyme pockets, as observed in kinase inhibitors.
  • Thioether bridge : Positioned at C5, this group enables conjugation with cysteine residues via disulfide exchange, a mechanism exploited in covalent inhibitor design.

Current investigations focus on its role in disrupting protein-protein interactions critical to oncogenic signaling pathways. Preliminary data suggest mid-nanomolar inhibition of recombinant kinases, though full target profiling remains ongoing.

Propiedades

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-15(2)11-20-23(30)28-22(26-20)18-9-4-5-10-19(18)27-24(28)32-14-21(29)25-13-16-7-6-8-17(12-16)31-3/h4-10,12,15,20H,11,13-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYVJRIMVGOMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo[1,2-c]quinazoline core, followed by functional group modifications to introduce the isobutyl, oxo, thio, and methoxybenzyl groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the thio and methoxybenzyl positions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the parent compound .

Aplicaciones Científicas De Investigación

    Chemistry: As a versatile intermediate in the synthesis of other bioactive molecules.

    Biology: Investigated for its role in modulating biological pathways involving PI3K and HDAC.

    Medicine: Explored as a potential anticancer agent due to its dual inhibitory activity against PI3K and HDAC, which are involved in cell proliferation and survival.

    Industry: Potential use in the development of new pharmaceuticals and therapeutic agents

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of PI3K and HDAC. PI3K is involved in the regulation of cell growth, proliferation, and survival, while HDAC modulates gene expression through epigenetic modifications. By inhibiting these targets, the compound can induce cell cycle arrest, apoptosis, and reduce tumor growth. The molecular targets and pathways involved include the PI3K/AKT/mTOR pathway and the acetylation status of histones and non-histone proteins .

Comparación Con Compuestos Similares

Core Heterocyclic Scaffolds

The imidazo[1,2-c]quinazolinone core distinguishes this compound from analogs such as 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (), which contains a pyrazolo[4,3-c][1,2]benzothiazine scaffold. Key differences include:

  • Electron-Deficient Regions : The sulfone group in the pyrazolo-benzothiazine may enhance electrophilicity, contrasting with the electron-rich thioether in the target compound .

Substituent Effects

  • Benzyl Groups: The 3-methoxybenzyl group in the target compound vs. the 2-fluorobenzyl group in ’s analog introduces divergent electronic and steric effects.
  • Thioether vs. Sulfone Linkages : The thioether in the target compound offers greater metabolic stability compared to sulfone-containing analogs, which are more prone to oxidative degradation .

Pharmacological Implications

Studies on pyrazolo-benzothiazine derivatives (e.g., Ahmad et al., 2010) demonstrate that sulfone groups and fluorinated aryl substituents correlate with anti-inflammatory and anticancer activities. For the target compound, the imidazoquinazolinone core and methoxybenzyl group may favor kinase inhibition or DNA intercalation, though specific pharmacological data are unavailable in the provided evidence .

Data Table: Structural and Functional Comparison

Feature Target Compound Analog ()
Core Structure Imidazo[1,2-c]quinazolinone Pyrazolo[4,3-c][1,2]benzothiazine
Key Substituents 2-Isobutyl, 5-thioether, 3-methoxybenzyl 3,4-Dimethyl, 5,5-dioxo (sulfone), 2-fluorobenzyl
Aromaticity Fully aromatic core Partially non-aromatic (sulfone disrupts conjugation)
Electrophilic Groups Thioether (moderate reactivity) Sulfone (high electrophilicity)
Predicted Solubility Moderate (methoxy improves hydrophilicity) Low (fluorine and sulfone enhance lipophilicity)
Metabolic Stability Higher (thioether less prone to oxidation) Lower (sulfone susceptible to enzymatic reduction)

Research Findings and Limitations

  • Structural Insights : X-ray crystallography studies (e.g., Ahmad et al., 2010) on analogs highlight the importance of core rigidity and substituent positioning for target engagement .
  • Activity Gaps: While pyrazolo-benzothiazine derivatives show promise in anticancer assays, the target compound’s imidazoquinazolinone scaffold may offer unique selectivity profiles, warranting further enzymatic screening .
  • Limitations : The provided evidence lacks direct pharmacological or physicochemical data for the target compound, necessitating extrapolation from structural analogs.

Actividad Biológica

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by a fused ring structure and multiple functional groups, which contribute to its pharmacological properties. The molecular formula of this compound is C₁₈H₁₉N₄O₃S, with a molecular weight of approximately 450.56 g/mol.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes that are crucial in cancer progression. Research indicates that it acts as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) , both of which are significant targets in cancer therapy. These inhibitors can induce apoptosis in cancer cells and exhibit antiproliferative effects against various cancer cell lines.

Enzyme Inhibition

The inhibition of PI3K and HDAC by this compound leads to several downstream effects that are beneficial in the context of cancer treatment:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in malignant cells.
  • Antiproliferative Effects : Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting potential as a therapeutic agent.

Interaction Studies

Interaction studies highlight the binding affinity of this compound to target proteins such as PI3K and HDAC. Techniques such as surface plasmon resonance (SPR) and fluorescence polarization are often employed to assess these interactions, providing insights into the compound's mechanism of action and therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the specificity and efficacy of this compound. Below is a summary table comparing key features:

Compound NameStructure HighlightsBiological ActivityTarget Enzymes
Compound AImidazoquinazolineApoptosis inductionPI3K, HDAC
Compound BFused ring structureAntiproliferativeCDK2
Target Compound Fused ring with thioether Dual inhibition PI3K, HDAC

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound in various preclinical models. For instance:

  • In Vitro Studies : The compound was tested against several cancer cell lines (e.g., breast cancer MCF7, lung cancer A549), showing significant dose-dependent inhibition of cell proliferation.
  • In Vivo Models : Animal studies demonstrated reduced tumor growth rates when treated with the compound compared to control groups, supporting its potential use in clinical settings for cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the imidazoquinazoline core, followed by thioether linkage introduction and final acylation. Key steps include:

  • Core formation : Cyclocondensation of quinazoline precursors under reflux in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine .
  • Thioether linkage : Reaction of the quinazoline intermediate with a mercaptoacetamide derivative under basic conditions (pH 8–10) to ensure nucleophilic substitution .
  • Final acylation : Coupling with 3-methoxybenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    • Optimization : Parameters such as temperature (60–80°C for core formation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for thioether step) are critical. Purity is monitored via HPLC (>95%) and NMR .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the isobutyl group (δ 0.8–1.2 ppm for methyl protons) and the methoxybenzyl moiety (δ 3.8 ppm for OCH3_3) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]+^+ at m/z corresponding to C25_{25}H28_{28}N4_4O3_3S (calc. 488.18) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry of the imidazoquinazoline ring .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Data :

PropertyValue/ProfileConditions
SolubilitySoluble in DMSO (>10 mM), ethanol25°C, pH 7.4
StabilityStable at -20°C for 6 monthsLyophilized form
PhotostabilityDegrades under UV light (>30% in 24h)Ambient light avoidance
  • Methodology : Solubility is assessed via shake-flask method; stability tested via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can target engagement and binding affinity be systematically evaluated?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measures real-time interactions with putative targets (e.g., kinase domains) using immobilized protein and compound concentrations (0.1–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for ligand-receptor complexes .
  • Cellular thermal shift assays (CETSA) : Confirms target engagement in live cells by monitoring protein thermal stability shifts post-treatment .

Q. What strategies resolve contradictions in pathway modulation data (e.g., dual inhibition of kinases and epigenetic regulators)?

  • Methodology :

  • Pathway enrichment analysis : Use RNA-seq or phosphoproteomics to identify overrepresented pathways (e.g., PI3K/AKT vs. HDAC signaling) .
  • Selective inhibition assays : Employ isoform-specific kinase inhibitors (e.g., LY294002 for PI3K) to decouple overlapping effects .
  • Dose-response studies : Establish EC50_{50} values for each pathway to determine dominant mechanisms at physiological concentrations .

Q. How can molecular docking and dynamics simulations improve mechanistic understanding?

  • Methodology :

  • Docking : Use AutoDock Vina to model compound interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Key residues (e.g., Lys33 in CDK2) show hydrogen bonding with the acetamide group .
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and conformational flexibility of the thioether linkage .

Q. What in vitro toxicology assays are recommended for early-stage risk assessment?

  • Methodology :

  • hERG inhibition : Patch-clamp assays to evaluate cardiac toxicity risk (IC50_{50} > 10 µM preferred) .
  • CYP450 inhibition : Fluorescence-based assays (e.g., CYP3A4) to predict metabolic interference .
  • Reactive metabolite screening : Glutathione trapping assays identify electrophilic intermediates formed via hepatic oxidation .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability (%F), plasma half-life, and tissue distribution (e.g., brain penetration via LC-MS/MS) .
  • Metabolite identification : Use HRMS/MS to detect hepatic metabolites (e.g., sulfoxide derivatives) that reduce activity .
  • Formulation optimization : Test lipid nanoparticles or cyclodextrin complexes to enhance solubility and exposure .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.